molecular formula C17H17NO3 B12936796 9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- CAS No. 147643-41-2

9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-

Cat. No.: B12936796
CAS No.: 147643-41-2
M. Wt: 283.32 g/mol
InChI Key: GZVAFHHEQOEIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one: is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photochemistry. This particular compound is characterized by the presence of a methoxyethoxy group attached to the acridine core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one typically involves the following steps:

    Starting Material: The synthesis begins with acridin-9(10H)-one as the core structure.

    Functionalization: The acridin-9(10H)-one is then functionalized by introducing the 2-methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the acridine core is replaced by the 2-methoxyethoxy group.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to facilitate the substitution process.

Industrial Production Methods: Industrial production of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridine N-oxides.

    Reduction: Reduction reactions can convert the acridin-9(10H)-one to its corresponding dihydroacridine derivatives.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Acridine N-oxides.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: The compound can be used as a fluorescent probe in analytical chemistry due to its photophysical properties.

    Catalysis: It can serve as a catalyst or catalyst precursor in organic synthesis.

Biology:

    DNA Intercalation: The acridine core allows the compound to intercalate into DNA, making it useful in studying DNA interactions and as a potential anticancer agent.

    Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.

Medicine:

    Anticancer Research: Due to its ability to interact with DNA, it is studied for its potential use in cancer therapy.

    Diagnostic Imaging: Its fluorescent properties can be utilized in diagnostic imaging techniques.

Industry:

    Material Science: The compound can be used in the development of organic electronic materials and light-emitting devices.

Mechanism of Action

The mechanism of action of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules such as DNA. The acridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the methoxyethoxy group may enhance the compound’s solubility and cellular uptake, further influencing its biological activity.

Comparison with Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Proflavine: Another acridine derivative with antimicrobial and anticancer properties.

    9-Aminoacridine: Used as an antiseptic and in DNA research.

Uniqueness: 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and biological activity. This functional group differentiates it from other acridine derivatives and may provide advantages in specific applications such as enhanced cellular uptake or improved interaction with biological targets.

Properties

CAS No.

147643-41-2

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

10-(2-methoxyethoxymethyl)acridin-9-one

InChI

InChI=1S/C17H17NO3/c1-20-10-11-21-12-18-15-8-4-2-6-13(15)17(19)14-7-3-5-9-16(14)18/h2-9H,10-12H2,1H3

InChI Key

GZVAFHHEQOEIHT-UHFFFAOYSA-N

Canonical SMILES

COCCOCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.